(S)-3-oxoheptan-2-aminium chloride

Description

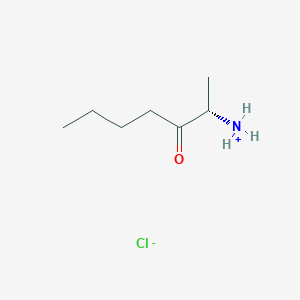

(S)-3-Oxoheptan-2-aminium chloride (CAS: 156990-36-2) is a chiral quaternary ammonium salt with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . Its structure features a seven-carbon chain with a ketone group at the third position and an aminium group at the second carbon, stabilized by a chloride counterion. The (S) -configuration at the chiral center distinguishes it from its enantiomer, which may exhibit divergent biological or chemical properties.

Properties

IUPAC Name |

[(2S)-3-oxoheptan-2-yl]azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-3-4-5-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWSWXUDUDOAT-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(C)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)[C@H](C)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-oxoheptan-2-aminium chloride typically involves the following steps:

Starting Material: The synthesis begins with (S)-3-oxoheptan-2-one.

Amination: The ketone is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

Quaternization: The resulting amine is then quaternized using methyl chloride to form the aminium chloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Using bulk quantities of (S)-3-oxoheptan-2-one and the amine.

Continuous Flow Reactors: Employing continuous flow reactors to ensure efficient mixing and reaction control.

Purification: The product is purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-oxoheptan-2-aminium chloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxo compounds.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.

Major Products

Oxidation: Produces corresponding carboxylic acids or aldehydes.

Reduction: Yields alcohols.

Substitution: Forms various substituted aminium compounds.

Scientific Research Applications

(S)-3-oxoheptan-2-aminium chloride has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-oxoheptan-2-aminium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties of Selected Compounds

Substituent Effects on Physicochemical Properties

- Polarity: The ketone group in this compound increases polarity compared to alkylamino analogs like 2-(N,N-diisopropylamino)ethyl chloride, which has bulky, lipophilic substituents .

- Solubility: Compounds with smaller substituents (e.g., 2-(N,N-dimethylamino)ethyl chloride) exhibit higher aqueous solubility due to reduced steric hindrance , whereas the phosphorothioyl group in the organophosphate derivative (Table 1) may confer lipid solubility .

- Reactivity: Nitrogen mustards like HN3 (Table 1) are highly reactive due to their tri-chloroethyl groups, enabling DNA alkylation in chemotherapy . In contrast, this compound’s reactivity is likely driven by its α-aminoketone structure, which may participate in Schiff base formation or redox reactions.

Research Findings and Implications

- Stereochemical Specificity: The (S) -configuration of 3-oxoheptan-2-aminium chloride may enhance enantioselective interactions in catalysis or pharmacology, a feature absent in non-chiral analogs like HN3 .

- Toxicity Profile: Nitrogen mustards (e.g., HN3) exhibit high toxicity due to DNA crosslinking , whereas α-aminoketones like the target compound may have milder profiles, pending further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.